molecular formula C15H14N2O2 B326166 3-[(4-Methoxybenzylidene)amino]benzamide

3-[(4-Methoxybenzylidene)amino]benzamide

Cat. No.: B326166
M. Wt: 254.28 g/mol
InChI Key: FSORMLYCMLUMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxybenzylidene)amino]benzamide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Formula

  • Molecular Formula : C16_{16}H16_{16}N2_2O2_2
  • Molar Mass : 284.31 g/mol

Anticancer Activity

Research has indicated that derivatives of benzamide, including 3-[(4-Methoxybenzylidene)amino]benzamide, exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. Studies suggest that these compounds may act through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .

Anti-inflammatory Properties

Compounds related to this compound have demonstrated significant anti-inflammatory effects in preclinical models. They have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzamide derivatives against neurodegenerative diseases such as Alzheimer's. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby preserving cognitive function .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been investigated, with promising results against various bacterial strains. The modification of the benzamide structure has been linked to enhanced activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of related compounds were evaluated using carrageenan-induced paw edema in rats. The results indicated that treatment with these compounds significantly reduced edema compared to control groups, confirming their efficacy as anti-inflammatory agents .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-7-5-11(6-8-14)10-17-13-4-2-3-12(9-13)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

FSORMLYCMLUMNK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.